5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Analytical Chemistry Structural Verification Quality Control

Addressing the challenge of sourcing stereochemically distinct 1,3,4-thiadiazole derivatives for CNS lead optimization. This compound features a unique 1-(2-chlorophenyl)ethyl thioether motif creating a chiral benzylic center-a key structural differentiator from common 5-aryl analogs for SAR studies. • Substituent-dependent CNS activity profile, based on class-level evidence from 2-amino-5-sulfanyl-1,3,4-thiadiazole series. • Ortho-chlorine isotopic signature enables confident LC-MS/MS identification in biological matrices. • Available at 98% purity to minimize confounding impurities in behavioral pharmacology assays.

Molecular Formula C10H10ClN3S2
Molecular Weight 271.78
CAS No. 540515-51-3
Cat. No. B2774586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
CAS540515-51-3
Molecular FormulaC10H10ClN3S2
Molecular Weight271.78
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)SC2=NN=C(S2)N
InChIInChI=1S/C10H10ClN3S2/c1-6(7-4-2-3-5-8(7)11)15-10-14-13-9(12)16-10/h2-6H,1H3,(H2,12,13)
InChIKeySHPPWRBIXFGFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Identity for Scientific Procurement


5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine (CAS 540515-51-3) is a 2-amino-1,3,4-thiadiazole derivative bearing a chiral 1-(2-chlorophenyl)ethyl thioether substituent at the C-5 position. Its molecular formula is C₁₀H₁₀ClN₃S₂, with a molecular weight of 271.79 g/mol and an exact monoisotopic mass of 271.000467 Da . The compound is commercially available from multiple specialist chemical suppliers, including Combi-Blocks (catalog QZ-2176, 95% purity), Fluorochem (catalog 373742, 98% purity), Leyan (catalog 1737728, 98% purity), Apollo Scientific (catalog OR13414), and Chemenu (catalog CM521856, 97% purity) . Structurally, the compound combines three pharmacophoric elements—a 2-amino-1,3,4-thiadiazole core, a sulfide (thioether) bridge, and an ortho-chlorophenyl group bearing a methyl branch at the benzylic carbon—that together confer a specific stereoelectronic profile not reproduced by simpler 5-aryl or 5-alkylthio analogs.

1
CNS Target Screening 2-Amino-1,3,4-thiadiazole scaffold with a chiral thioether motif supports substituent-dependent behavioral model-response profiling.
2
Antimicrobial Lead Exploration The benzylic thioether linkage and ortho-chlorophenyl group provide a structurally distinct entry point for diversifying thiadiazole-based screening libraries.
3
Multi-Vendor Procurement Available across multiple specialist suppliers with distinct purity tiers, enabling procurement aligned to assay-specific requirements.

Why Generic Substitution Fails


The 2-amino-1,3,4-thiadiazole scaffold is pharmacologically pluripotent, but its biological activity is exquisitely sensitive to the nature, position, and stereochemistry of the C-5 substituent. In the landmark study by Clerici et al. (2001), a systematic series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives bearing different substituents at the 5-thioether position exhibited marked differences in CNS activity: compound 3k (bearing a specific 5-substituent) displayed antidepressant and anxiolytic efficacy comparable to imipramine and diazepam, while other closely related analogs in the same series showed substantially weaker or qualitatively different pharmacological profiles . This substituent-dependent activity modulation is a general phenomenon across the 1,3,4-thiadiazole class . The target compound incorporates a unique 1-(2-chlorophenyl)ethyl group at the 5-sulfanyl position—a branched, ortho-chlorinated benzylic thioether that is stereochemically distinct from the linear, para-substituted, or unsubstituted phenyl analogs commonly available. Generic substitution with compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 28004-62-8) or 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 828-81-2) would remove both the thioether bridge and the benzylic chiral center, fundamentally altering the conformational landscape, lipophilicity, and target-binding pharmacophore . Therefore, interchange without quantitative equivalence data is scientifically unsupported.

Parameter
Target Compound
Common 5-Aryl Analogs
C-5 Substituent
Branched 1-(2-chlorophenyl)ethyl thioether
Direct 4-chlorophenyl or 2-chlorophenyl ring
Stereochemistry
Benzylic chiral center present
Achiral (no stereogenic centers)
Conformational Profile
Thioether bridge allows rotational flexibility; distinct stereoelectronic map
Planar aryl-thiadiazole bond restricts conformational landscape
Reported CNS Activity
Substituent-dependent antidepressant- and anxiolytic-like model responses reported
Significantly weaker or qualitatively different pharmacological profiles in same models

Quantitative Evidence Guide


Spectral Identity Differentiators vs. Common Analogs

The compound has been characterized by both ¹H and ¹³C NMR spectroscopy (DMSO-d₆ solvent) and GC-MS, with spectral data deposited in the Wiley SpectraBase database . The presence of the 1-(2-chlorophenyl)ethyl thioether substituent generates diagnostic NMR signals: a characteristic benzylic methine proton quartet (δ ~4.5–5.0 ppm, coupled to the adjacent methyl doublet at δ ~1.7–1.9 ppm) and a distinct set of four aromatic protons from the ortho-chlorophenyl ring (δ ~7.2–7.6 ppm), clearly resolved from the simpler aromatic patterns of 5-aryl-1,3,4-thiadiazol-2-amines such as 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, which display a symmetric para-substituted AA'BB' aromatic splitting pattern . MS (GC) confirms the molecular ion at m/z 271 (C₁₀H₁₀ClN₃S₂⁺·) with the characteristic ³⁷Cl isotope peak at m/z 273 (ratio ~3:1).

Spectral Fingerprints
Cross-study comparable
¹H NMR (DMSO-d₆): δ ~4.5-5.0 (q, CH), δ ~1.7-1.9 (d, CH₃)
MS (GC): m/z 271 [M]⁺·, m/z 273 [M+2]⁺· (³⁷Cl)
Unambiguous identity verification vs. 5-aryl analogs lacking benzylic resonances.
Reference spectra deposited in SpectraBase (Wiley)
Analytical Chemistry Structural Verification Quality Control

Purity Tier Differentiation Across Suppliers

The compound is available from multiple vendors at varying certified purity levels, enabling procurement decisions based on end-use requirements. Fluorochem (catalog 373742) and Leyan (catalog 1737728) supply the compound at 98% purity, the highest verified purity tier . Chemenu (catalog CM521856) offers 97% purity , while Combi-Blocks (catalog QZ-2176) provides material at 95% purity with downloadable CoA/NMR batch data . This 3% purity spread (95%–98%) across vendors represents a meaningful difference for applications requiring high chemical integrity, particularly in biological assay contexts where impurities at the 2–5% level can confound dose-response measurements or produce off-target signals.

Vendor Purity Tier
Data to verify
Fluorochem / Leyan (98%) > Chemenu (97%) > Combi-Blocks (95%)
The ~3% impurity differential can confound dose-response measurements in sensitive biological assays.
Vendor-certified HPLC/NMR; batch-specific CoA available
Procurement Vendor Comparison Analytical Quality

Physicochemical Property Differentiation vs. 5-Aryl Analogs

Computationally predicted physicochemical properties indicate that the 1-(2-chlorophenyl)ethyl thioether substituent in CAS 540515-51-3 substantially increases lipophilicity and molecular complexity compared to simpler 5-(chlorophenyl)-1,3,4-thiadiazol-2-amine analogs. The target compound (MW 271.79) contains a benzylic chiral center (one stereogenic carbon) and a thioether bridge, features absent in direct 5-aryl analogs such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (MW 211.67, C₈H₆ClN₃S) . The calculated logP for the class of 2-amino-5-(arylthio/alkylthio)-1,3,4-thiadiazoles bearing benzylic substituents is approximately 3.4, compared to ~2.1 for 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine . This ~1.3 log unit increase implies approximately 20-fold higher octanol-water partition coefficient, significantly impacting membrane permeability, plasma protein binding, and in vitro assay behavior.

Predicted Lipophilicity Shift
Class-level inference
ΔMW ≈ 60 Da; ΔlogP ≈ +1.3
Target: ~3.4 | 5-Aryl Analog: ~2.1
Approximately 20-fold higher partition coefficient may shift membrane permeability and assay behavior.
Computed properties; requires experimental validation
Medicinal Chemistry Drug Design Physicochemical Profiling

Procurement-Guided Application Scenarios


CNS Drug Discovery: Antidepressant/Anxiolytic SAR Exploration

The class-level evidence from Clerici et al. (2001) and Sharma et al. (2013) demonstrates that 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives exhibit pronounced, substituent-dependent CNS activity, with certain analogs achieving efficacy comparable to imipramine and diazepam in rodent behavioral models (elevated plus maze, forced swim test) . CAS 540515-51-3, with its unique 1-(2-chlorophenyl)ethyl thioether motif, represents a structurally distinct entry point for SAR exploration around the benzylic chiral center and ortho-chlorine substitution—parameters not accessible with commercially prevalent 5-aryl or 5-methylthio analogs. Researchers should source the highest available purity (98% from Fluorochem or Leyan) to minimize confounding impurity effects in behavioral pharmacology assays .

Antimicrobial Lead Identification and Scaffold Diversification

1,3,4-Thiadiazole derivatives have an established track record as antibacterial and antifungal leads across multiple structural subclasses . The 5-{[1-(2-chlorophenyl)ethyl]sulfanyl} substituent introduces a benzylic thioether linkage not present in typical 5-aryl or 5-alkylamino thiadiazole screening libraries. This structural feature may confer differential activity against resistant strains, as prior SAR studies indicate that thioether substitution at the 5-position can enhance antimicrobial potency relative to direct aryl attachment by modulating electron density on the thiadiazole ring . The compound's predicted logP of ~3.4 (Section 3, Evidence Item 3) places it within a favorable lipophilicity range for bacterial membrane penetration, distinct from the more polar 5-aryl analogs.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's well-characterized MS fragmentation pattern (m/z 271 [M]⁺·, 273 [M+2]⁺· with characteristic ³⁷Cl isotope signature) and archived NMR spectra in the SpectraBase database make it suitable as a system suitability standard or internal reference for LC-MS/MS methods targeting thiadiazole-containing analytes in biological matrices. The presence of the chlorine atom provides a distinctive isotopic fingerprint that facilitates confident identification in complex samples. Procurement of the 98% purity grade (Fluorochem or Leyan) is recommended for this application to ensure reliable quantification .

Application
Selection Property
Validation Focus
CNS Target SAR Exploration
Chiral 1-(2-chlorophenyl)ethyl thioether motif; highest available purity tier (98%)
Behavioral model-response endpoints (e.g., forced swim test, elevated plus maze)
Antimicrobial Scaffold Diversification
Benzylic thioether linkage and ortho-chlorine substitution; predicted logP ~3.4
MIC determination against resistant strain panels; membrane penetration context
LC-MS/MS Method Development
Characteristic MS fragmentation (m/z 271/273) and ³⁷Cl isotope signature
Matrix-effect evaluation; system suitability and recovery in biological matrices
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